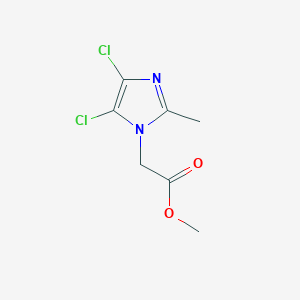

methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate

Description

Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate is an imidazole-derived ester characterized by a 4,5-dichloro-substituted imidazole ring, a methyl group at position 2, and a methyl acetate moiety at position 1 (Figure 1).

The compound is listed as discontinued in commercial catalogs (), suggesting challenges in production, stability, or market demand. Its physical properties, inferred from its ethyl analog (), likely include a molecular weight of ~223 g/mol (methyl ester), a solid state at room temperature, and a melting point slightly lower than the ethyl variant (80°C for the ethyl ester).

Properties

IUPAC Name |

methyl 2-(4,5-dichloro-2-methylimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2/c1-4-10-6(8)7(9)11(4)3-5(12)13-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYILJJGIZAWNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate typically involves the cyclization of amido-nitriles. One such method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate is a chemical compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse range of chemical and biological properties, making it an important synthon in developing new drugs and other applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology It is investigated for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

- Medicine It is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the development of new materials and catalysts for various industrial processes.

This compound is a compound belonging to the class of imidazole derivatives, which have garnered attention for their diverse biological activities.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

In a study examining similar imidazole derivatives, compounds with structural similarities to this compound demonstrated significant antibacterial activity, suggesting potential efficacy in treating infections caused by resistant strains.

Antifungal Activity

The compound has also shown promising antifungal effects.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12.5 µg/mL |

| Aspergillus niger | 25 µg/mL |

Research indicates that imidazole derivatives can inhibit fungal growth by disrupting cell membrane integrity. This compound's structure may contribute to its effectiveness against these pathogens.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties. Its mechanism of action could involve inhibition of viral replication through interaction with viral enzymes or host cell receptors. However, further research is needed to quantify this activity.

Anti-inflammatory properties

Recent studies have explored the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 3: COX Inhibition Data

| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| Methyl Imidazole Derivative | 28.39 ± 0.03 | Celecoxib | 0.04 ± 0.01 |

In vivo studies demonstrated that the compound significantly reduced paw edema in animal models, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

A recent study investigated the structure–activity relationship (SAR) of various imidazole derivatives, including this compound. The findings highlighted that modifications at the imidazole ring significantly influenced both antimicrobial and anti-inflammatory activities. Compounds with electron-withdrawing groups like chlorine exhibited enhanced bioactivity compared to their unsubstituted counterparts.

Mechanism of Action

The mechanism of action of methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Ethyl 2-(4,5-Dichloro-2-methyl-1H-imidazol-1-yl)acetate

Structural Difference : The ethyl ester variant replaces the methyl group in the acetate moiety with an ethyl chain.

Properties :

Ethyl 2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)acetate

Structural Difference : A bromine atom replaces the methyl group at position 2 of the imidazole ring.

Properties :

The bromo-substituted derivative’s higher molecular weight and halogen diversity could make it a more versatile intermediate in synthetic chemistry compared to the methyl or ethyl analogs.

Ethyl 2-(2-[(4-Methoxybenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl)acetate

Structural Difference : Incorporates a sulfonyl group, a 4-methoxybenzyl moiety, and phenyl groups at positions 4 and 5 of the imidazole ring.

Properties :

- Molecular Weight : 490.57 g/mol .

- Functionality : The sulfonyl group enhances polarity, while diphenyl substituents may promote π-π stacking interactions.

This complex derivative exemplifies how modular modifications to the imidazole core can drastically alter physicochemical properties, enabling applications in metal-organic frameworks (MOFs) or as ligands, as suggested for tetrazole analogs ().

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate (Structural Analog from )

Structural Difference : Replaces the imidazole ring with a tetrazole ring and incorporates a 2-hydroxyphenyl group.

Properties :

- Supramolecular Features : Exhibits intramolecular O–H⋯N hydrogen bonding and offset π-π interactions in the crystal lattice .

- Applications : Tetrazole derivatives are widely used in MOFs due to their versatile coordination modes .

Comparative Data Table

*Inferred from ethyl analog ().

Key Findings and Implications

- Substituent Effects : Halogenation (Cl, Br) increases molecular weight and reactivity, while alkyl esters (methyl, ethyl) influence lipophilicity and melting points.

- Structural Versatility : Modifications at the imidazole core (e.g., sulfonyl, phenyl groups) enable diverse applications, from drug discovery to materials science.

- Commercial Status : The discontinuation of methyl and ethyl analogs () may reflect synthesis challenges or shifting research priorities toward more complex derivatives.

This comparison underscores the importance of tailored structural modifications in optimizing imidazole esters for specific scientific or industrial applications. Future studies should explore synthesis optimization and biological activity profiling to revitalize interest in these compounds.

Biological Activity

Methyl 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetate is a compound belonging to the class of imidazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

Chemical Formula: C7H8Cl2N2O2

CAS Number: 1219570-60-1

Molecular Weight: 237.06 g/mol

The compound features a dichloro-substituted imidazole ring, which is significant for its biological activity. The presence of chlorine atoms on the imidazole ring enhances its interaction with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

In a study examining similar imidazole derivatives, compounds with structural similarities to this compound demonstrated significant antibacterial activity, suggesting potential efficacy in treating infections caused by resistant strains .

Antifungal Activity

The compound has also shown promising antifungal effects.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12.5 µg/mL |

| Aspergillus niger | 25 µg/mL |

Research indicates that imidazole derivatives can inhibit fungal growth by disrupting cell membrane integrity . this compound's structure may contribute to its effectiveness against these pathogens.

Antiviral Activity

Preliminary studies suggest that this compound may exhibit antiviral properties. Its mechanism of action could involve inhibition of viral replication through interaction with viral enzymes or host cell receptors . However, further research is needed to quantify this activity.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 3: COX Inhibition Data

| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| Methyl Imidazole Derivative | 28.39 ± 0.03 | Celecoxib | 0.04 ± 0.01 |

In vivo studies demonstrated that the compound significantly reduced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

A recent study investigated the structure–activity relationship (SAR) of various imidazole derivatives, including this compound. The findings highlighted that modifications at the imidazole ring significantly influenced both antimicrobial and anti-inflammatory activities. Compounds with electron-withdrawing groups like chlorine exhibited enhanced bioactivity compared to their unsubstituted counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.